1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl-
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Overview
Description
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- is a chemical compound with the molecular formula C15H12O2. It is an α-diketone that consists of a propane backbone with keto substituents at positions 1 and 2, and a biphenyl group attached at position 1. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5-C6H5} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C6H5-C6H4-COCH3} ]
Another method involves the oxidation of 1-phenyl-1,2-propanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the diketone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, diols
Substitution: Halogenated biphenyls, substituted diketones
Scientific Research Applications
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, polymers, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds such as:
1-Phenyl-1,2-propanedione: Similar structure but lacks the biphenyl group.
Benzil (1,2-diphenylethane-1,2-dione): Contains two phenyl groups but no biphenyl moiety.
Acetylbenzoyl: A simpler structure with only one phenyl group.
The uniqueness of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- lies in its biphenyl group, which imparts distinct chemical and physical properties, making it valuable in specific applications.
Properties
CAS No. |
10557-19-4 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(4-phenylphenyl)propane-1,2-dione |
InChI |
InChI=1S/C15H12O2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
ABGGLWZBRNDCNK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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